Ethyl perfluorododecanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

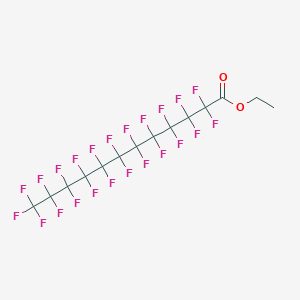

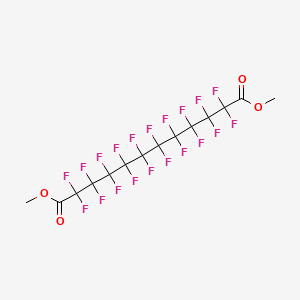

Ethyl perfluorododecanoate, also known as Ethyl tricosafluorododecanoate or Ethyl tricosafluorolaurate, is a perfluorinated compound . It belongs to the family of perfluorocarboxylates . The CAS Number is 158607-41-1 and its molecular weight is 642.16 .

Molecular Structure Analysis

The IUPAC name of Ethyl perfluorododecanoate is ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate . The molecule contains a total of 43 bonds, including 38 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, and 1 ester .Physical And Chemical Properties Analysis

Ethyl perfluorododecanoate is a liquid at ambient temperature . The flash point is 96/9mm .Wissenschaftliche Forschungsanwendungen

Toxicology

- Application : PFCs, including Ethyl perfluoro-n-dodecanoate, are used in a wide array of industrial and consumer products due to their chemical stability and resistance to biological degradation .

- Methods : These compounds can be detected in various environments such as water, plants, foodstuffs, animals, and even in human breast milk and blood .

- Results : Numerous publications allude to the negative effects of PFCs on human health .

Water Treatment

- Application : Graphite intercalated compound (GIC) flakes were used to adsorb and degrade PFOA, a type of PFC, through electrochemical oxidation .

- Methods : The process combines adsorption and in situ electrochemical oxidation. Adsorption initially concentrates the PFOA molecules, making it easier for the electrochemical process to target and degrade them .

- Results : 99.4% of PFOA was removed by the process with a half-life of 15 min .

Fuel Cells

- Application : New perfluorinated monomers bearing acidic groups for proton transport are being synthesized for potential and future applications in proton exchange membrane (PEM) fuel cells .

- Methods : The synthesis and characterization of these new perfluorinated monomers is the focus of the research .

- Results : The results of this research are not specified in the source .

Industrial Production

- Application : Perfluorinated compounds, including Ethyl perfluoro-n-dodecanoate, are used in the production of various industrial and consumer products due to their high thermal and chemical stability .

- Methods : These compounds are intermediates or additives in the synthesis of certain fluorine compounds or their decomposition products .

- Results : The unique properties of these compounds, such as increased service temperatures, reduced flammability, low surface energy, excellent electrical and optical properties, have led to their widespread use .

Non-stick Coatings

- Application : Perfluorinated compounds are commonly used in consumer products as non-stick coatings .

- Methods : The compounds are applied to the surface of the product to provide a non-stick, water-repellent coating .

- Results : The resulting products have a low coefficient of friction, self-lubricating effects, and lower solubility in hydrocarbons .

Environmental Persistence

- Application : Due to the strength of the carbon/fluorine bond, perfluorinated compounds are chemically very stable and are highly resistant to biological degradation .

- Methods : These compounds can be detected in various environments such as water, plants, foodstuffs, animals, and even in human breast milk and blood .

- Results : These compounds tend to persist in the environment and can bioaccumulate and also undergo biomagnification .

Safety And Hazards

Zukünftige Richtungen

The future directions for Ethyl perfluorododecanoate and other perfluorinated compounds involve understanding their environmental fate and distribution, as well as potential health effects . There is a need for the design of safe replacement products for the current crop of perfluorinated chemicals that promises to be less persistent and prevalent in the environment .

Eigenschaften

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5F23O2/c1-2-39-3(38)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)13(33,34)14(35,36)37/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZFWRDNDBASDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5F23O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371921 |

Source

|

| Record name | Ethyl perfluorododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl perfluorododecanoate | |

CAS RN |

158607-41-1 |

Source

|

| Record name | Ethyl perfluorododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)

![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)